molecular formula C4H8N2OS2 B14656661 S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate

S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate

Cat. No.: B14656661
M. Wt: 164.3 g/mol
InChI Key: XOYLYBLZZHDQIJ-UHFFFAOYSA-N
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Description

S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate is an organosulfur compound with a unique structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate can be achieved through several methods. One common approach involves the reaction of methyl isothiocyanate with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various alkylated or acylated derivatives

Mechanism of Action

The mechanism by which S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate stands out due to its unique combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C4H8N2OS2

Molecular Weight

164.3 g/mol

IUPAC Name

S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate

InChI

InChI=1S/C4H8N2OS2/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7)

InChI Key

XOYLYBLZZHDQIJ-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC(=O)SC)N

Origin of Product

United States

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